2-Bromo-2-methylpropanoic acid

説明

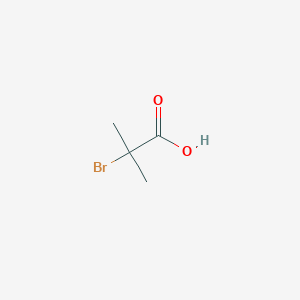

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSPGBOGLXKMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062151 | |

| Record name | Propanoic acid, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2052-01-9 | |

| Record name | Bromoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoisobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-2-METHYLPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821P2R6B0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-2-methylpropanoic acid CAS number

An In-Depth Technical Guide to 2-Bromo-2-methylpropanoic Acid

CAS Number: 2052-01-9

This technical guide provides a comprehensive overview of this compound, a versatile reagent with significant applications in chemical synthesis, materials science, and pharmaceutical development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound, also known by synonyms such as α-Bromoisobutyric acid, is a halogenated carboxylic acid.[1] Its fundamental properties are summarized in the table below. The compound typically appears as a white solid or a colorless to pale yellow liquid.[2][3]

| Property | Value | References |

| CAS Number | 2052-01-9 | [4][5][6] |

| Molecular Formula | C4H7BrO2 | [2][5][7] |

| Molecular Weight | 167.00 g/mol | [5] |

| IUPAC Name | This compound | [7] |

| Synonyms | 2-Bromo-2-methylpropionic acid, α-Bromoisobutyric acid | [2][5][7] |

| Appearance | White solid or Colorless to pale yellow liquid | [1][2][3] |

| Melting Point | 44-47 °C | |

| Boiling Point | 198-200 °C | [7] |

| Flash Point | 113 °C (>110°C) | [7] |

| Solubility | Slightly soluble in water | [7] |

| pKa | 2.91±0.10 (Predicted) | [3] |

Synthesis and Manufacturing

The primary manufacturing route for this compound involves the alpha-bromination of isobutyric acid.[2][3] A common method for this transformation is the Hell-Volhard-Zelinsky reaction, which selectively introduces a bromine atom at the alpha-carbon position.[3]

Illustrative Experimental Protocol: Synthesis via Bromination

The following protocol is an example of a bromination reaction to produce a similar compound and illustrates the general steps involved.

Reaction: Bromination of a starting carboxylic acid.

Materials:

-

Starting Material (e.g., Isobutyric Acid)

-

Bromine

-

Phosphorus tribromide (catalyst, for Hell-Volhard-Zelinsky)

-

Appropriate solvent (if necessary)

-

Water

-

Sodium bicarbonate or other base for neutralization

-

Acid for workup (e.g., HCl)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Reaction Setup: The starting carboxylic acid is charged into a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser. A catalytic amount of phosphorus tribromide is added.

-

Bromine Addition: Bromine is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction: The mixture is heated to allow the reaction to proceed to completion. The reaction progress can be monitored by techniques such as TLC or GC.

-

Quenching and Workup: After completion, the reaction mixture is cooled and carefully quenched with water.

-

Neutralization and Extraction: The aqueous solution can be neutralized with a base. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by crystallization or distillation.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in several advanced scientific fields due to its reactive bromine atom and carboxylic acid functional group.[1]

-

Polymer Chemistry: It is widely used as an initiator for Atom Transfer Radical Polymerization (ATRP).[2][8] ATRP allows for the controlled synthesis of polymers with specific molecular weights and architectures, which is crucial for developing high-performance materials.[2]

-

Nanotechnology: The compound plays a role in the functionalization and stabilization of nanoparticles.[2][8] It can be used to coat quantum dots and other nanomaterials, preventing aggregation and enabling the attachment of other functional molecules.[8]

-

Pharmaceutical Synthesis: In the pharmaceutical industry, it serves as a versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[1][3] Its functional groups allow for the introduction of specific molecular fragments and the construction of complex drug molecules.[1] For instance, a related compound is a key intermediate in the manufacturing of the antihistamine fexofenadine.[9]

Caption: Key applications of this compound.

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard spectroscopic and chromatographic techniques.

| Technique | Observed Data | References |

| ¹H NMR | Spectra available, typically showing a singlet for the methyl protons. | [10][11][12] |

| ¹³C NMR | Spectra available for detailed structural analysis. | [11] |

| FTIR | Spectra available, showing characteristic peaks for C=O and O-H stretching. | [10][13] |

| Raman | Spectra available. | [10][11] |

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[14]

-

Column: Newcrom R1 or similar C18 column.[14]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[14]

-

Detection: UV detection is suitable for this compound.

-

Application: This method is scalable and can be used for purity analysis and for isolating impurities in preparative separations.[14]

Caption: General workflow for the HPLC analysis of the compound.

Safety and Handling

This compound is a corrosive material that requires careful handling to avoid exposure.[13][15]

| Hazard Class | Description | References |

| Corrosion | Causes severe skin burns and eye damage. | [13] |

| Acute Toxicity | Harmful if swallowed. | [3][15] |

| Inhalation | May cause irritation to the respiratory tract. | [3] |

Handling and Storage Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[16] Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[16]

-

Engineering Controls: Handle only in a chemical fume hood.[16] Eyewash stations and safety showers should be readily available.[16]

-

Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[16] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][16]

-

Spills: In case of a spill, remove all ignition sources, clean up immediately using dry procedures, and avoid generating dust.[15]

Conclusion

This compound (CAS No. 2052-01-9) is a valuable and versatile chemical intermediate. Its unique properties make it indispensable in the fields of polymer chemistry, nanotechnology, and pharmaceutical synthesis. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS No- 2052-01-9 | Simson Pharma Limited [simsonpharma.com]

- 5. 2-溴-2-甲基丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromo-2-methylpropionic acid | 2052-01-9 [amp.chemicalbook.com]

- 7. 2-Bromo-2-methylpropionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

- 9. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Bromo-2-methylpropionic acid(2052-01-9) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Propanoic acid, 2-bromo-2-methyl- | SIELC Technologies [sielc.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

2-Bromo-2-methylpropanoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromo-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 2052-01-9), a compound of interest in various chemical and pharmaceutical research applications. The information is presented to facilitate its use by researchers, scientists, and professionals in drug development.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various reputable sources.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO₂ | [1][2][3][4] |

| Molecular Weight | 167.00 g/mol | [2][4][5] |

| Appearance | White to yellow to orange crystalline powder or crystals | [3][6][7] |

| Melting Point | 44-47 °C (lit.) | [1][6][8] |

| Boiling Point | 198-200 °C (lit.) | [1][6][8] |

| Density | 1.43 g/cm³ | [1][2][6] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water.[1][6] | |

| pKa (Predicted) | 2.91 ± 0.10 | [7] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Vapor Pressure | 0.147 mmHg at 25°C | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.

-

Accurate Determination: A second, fresh sample is then heated to a temperature about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination (for Solids that Decompose at their Boiling Point)

Given that this compound is a solid at room temperature, its boiling point is determined under reduced pressure to prevent decomposition. However, for educational purposes, a micro boiling point determination method suitable for small quantities of liquid is described. This method can be adapted for solids by first melting the compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube, enough to form a liquid column of about 1-2 cm upon melting.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath. The bath is heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., a non-polar solvent, given the slight water solubility)

Procedure:

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

-

Initial Volume: A known volume of the chosen liquid is placed in a graduated cylinder, and the initial volume (V₁) is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume: The new volume (V₂) of the liquid and submerged solid is recorded.

-

Calculation: The volume of the solid is calculated as V = V₂ - V₁. The density (ρ) is then calculated using the formula: ρ = mass / V.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's polarity and potential applications.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, diethyl ether)

Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube.

-

Mixing: Each tube is agitated vigorously (e.g., by flicking, vortexing) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is observed to determine if the solid has dissolved completely, partially, or not at all. The results are recorded as soluble, slightly soluble, or insoluble.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound like this compound.

Caption: Logical workflow for the physical analysis of a solid organic compound.

This guide provides a foundational understanding of the physical properties of this compound, essential for its safe handling, application in synthesis, and development in pharmaceutical contexts. The provided experimental protocols offer a starting point for laboratory investigations, which should always be conducted in accordance with institutional safety guidelines.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. kbcc.cuny.edu [kbcc.cuny.edu]

- 3. davjalandhar.com [davjalandhar.com]

- 4. mt.com [mt.com]

- 5. lifescienceglobal.com [lifescienceglobal.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 8. westlab.com [westlab.com]

An In-depth Technical Guide to 2-Bromo-2-methylpropanoic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropanoic acid, a versatile reagent with significant applications in polymer chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role as an initiator in Atom Transfer Radical Polymerization (ATRP) and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound, also known as α-bromoisobutyric acid, is a carboxylic acid with a bromine atom and two methyl groups attached to the alpha carbon.[1][2] Its compact and functionalized structure makes it a valuable building block in organic synthesis.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

CAS Number: 2052-01-9[3]

-

Molecular Formula: C₄H₇BrO₂[3]

-

Molecular Weight: 167.00 g/mol [3]

-

SMILES: CC(C)(Br)C(=O)O[3]

-

InChI Key: XXSPGBOGLXKMDU-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Appearance | White crystalline solid or colorless to pale yellow liquid | [2] |

| Melting Point | 44-47 °C (lit.) | |

| Boiling Point | 198-200 °C (lit.) | |

| Solubility | Soluble in alcohol and ether. Slightly soluble in water. | [4] |

| Density | 1.43 g/cm³ | [4] |

| pKa | 2.91 ± 0.10 (Predicted) | |

| Flash Point | >110 °C (>230 °F) |

Spectroscopic Data:

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

| Technique | Peak Assignments and Interpretation | Reference(s) |

| ¹H NMR | The proton NMR spectrum is characterized by a singlet corresponding to the six equivalent protons of the two methyl groups. The chemical shift of this peak is influenced by the adjacent bromine and carboxylic acid functionalities. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. | [3] |

| ¹³C NMR | The carbon-13 NMR spectrum shows distinct signals for the quaternary carbon attached to the bromine, the carbonyl carbon of the carboxylic acid, and the equivalent carbons of the two methyl groups. The chemical shift of the carbon bonded to bromine is typically in the range of 60-70 ppm.[5] | [3][5] |

| IR | The infrared spectrum displays a characteristic broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[6] A strong, sharp absorption peak for the C=O (carbonyl) stretch is observed around 1700-1725 cm⁻¹.[6] C-H stretching and bending vibrations for the methyl groups are also present in their expected regions.[6] | [6][7] |

Synthesis of this compound

The most common method for the synthesis of this compound is through the alpha-bromination of isobutyric acid, often via the Hell-Volhard-Zelinsky (HVZ) reaction.[8][9][10]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

This protocol outlines the general steps for the synthesis of this compound from isobutyric acid.

Materials:

-

Isobutyric acid

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isobutyric acid and a catalytic amount of red phosphorus (or PBr₃).

-

Bromination: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reflux: After the addition of bromine is complete, heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the red bromine color.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to hydrolyze the intermediate acyl bromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing and Drying: Wash the organic layer with water and brine. Dry the ether layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation or recrystallization.

Applications in Drug Discovery and Polymer Chemistry

This compound is a key building block in several advanced applications, particularly in the fields of polymer chemistry and drug discovery.

Initiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[11] this compound and its esters are widely used as initiators in ATRP due to the lability of the carbon-bromine bond.[11]

The general mechanism of ATRP initiation involves the reversible activation of the initiator by a transition metal complex (e.g., a copper-ligand complex).

Caption: ATRP Initiation and Propagation Mechanism.

Experimental Protocol: ATRP of Methyl Methacrylate (B99206)

This protocol provides a general procedure for the polymerization of methyl methacrylate (MMA) using a derivative of this compound as the initiator.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl 2-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

Procedure:

-

Catalyst-Ligand Complex Formation: In a Schlenk flask, add CuBr and anisole. Deoxygenate the mixture by several freeze-pump-thaw cycles. Add PMDETA to the frozen mixture under an inert atmosphere.

-

Addition of Monomer and Initiator: To the catalyst-ligand complex, add the deoxygenated MMA and EBiB via syringe.

-

Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C) to start the polymerization.

-

Monitoring and Termination: Monitor the reaction progress by taking samples at different time intervals and analyzing them by techniques like ¹H NMR or gas chromatography. To terminate the polymerization, cool the flask and expose the reaction mixture to air.

-

Purification: Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[12][13] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[14] this compound and its derivatives are often used as precursors for the synthesis of these linkers due to their versatile reactivity.[15]

The catalytic cycle of a PROTAC involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome.

Caption: The Catalytic Cycle of PROTAC-mediated Protein Degradation.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a fundamentally important chemical entity with broad utility in both academic research and industrial applications. Its role as a robust initiator in ATRP enables the synthesis of well-defined polymers with tailored properties. Furthermore, its application in the construction of PROTAC linkers highlights its significance in the development of novel therapeutics for targeted protein degradation. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and beyond.

References

- 1. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. nbinno.com [nbinno.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]

- 14. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Synthesis of 2-Bromo-2-methylpropanoic Acid from Isobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-bromo-2-methylpropanoic acid, a key intermediate in various fields including polymer chemistry and pharmaceutical development. The primary focus is on its preparation from isobutyric acid via the Hell-Volhard-Zelinsky (HVZ) reaction.

Introduction

This compound, also known as α-bromoisobutyric acid, is a versatile chemical building block.[1][2] Its applications range from being a crucial initiator in Atom Transfer Radical Polymerization (ATRP) for creating well-defined polymers to its use in the synthesis of pharmaceutical compounds and the functionalization of nanoparticles.[2][3][4] The most common and established method for its synthesis is the α-bromination of isobutyric acid, a reaction known as the Hell-Volhard-Zelinsky (HVZ) reaction.[4][5][6] This reaction allows for the selective halogenation of a carboxylic acid at the α-carbon position.[5][6][7]

Reaction and Mechanism

The Hell-Volhard-Zelinsky reaction involves the treatment of a carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of a phosphorus trihalide (such as PBr₃).[6][7][8]

Overall Reaction Scheme:

(CH₃)₂CHCOOH + Br₂ --(PBr₃ catalyst)--> (CH₃)₂C(Br)COOH + HBr

The reaction proceeds through several key steps:[9]

-

Acyl Bromide Formation: The carboxylic acid (isobutyric acid) first reacts with the phosphorus tribromide (PBr₃) to form the corresponding acyl bromide.[5][7][8]

-

Enolization: The acyl bromide then tautomerizes to its enol form.[5][7][9]

-

α-Bromination: The enol, being electron-rich, readily reacts with bromine (Br₂) to introduce a bromine atom at the α-carbon.[5][7]

-

Hydrolysis: Finally, the resulting α-bromo acyl bromide is hydrolyzed during workup with water to yield the final product, this compound.[7][9]

Experimental Protocol

While specific laboratory procedures may vary, the following protocol outlines a general method for the synthesis based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials and Reagents:

-

Isobutyric acid

-

Bromine (Br₂)

-

Red phosphorus or Phosphorus tribromide (PBr₃)

-

Water (H₂O)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup should be placed in a fume hood due to the corrosive and toxic nature of the reagents.

-

Initial Charge: Charge the flask with isobutyric acid and a catalytic amount of red phosphorus or PBr₃.

-

Bromine Addition: Heat the mixture. Slowly add bromine dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[8]

-

Reaction Period: After the addition is complete, continue to heat the mixture under reflux until the reaction is complete, which can be monitored by techniques like Gas Chromatography (GC).[10][11][12] This may take several hours.[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the mixture to hydrolyze the intermediate α-bromo acyl bromide and quench any unreacted bromine.[7]

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.[11][12]

-

Combine the organic extracts.

-

-

Purification:

-

Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation or recrystallization to yield high-purity this compound.[4]

-

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood.

-

Bromine is highly toxic, corrosive, and volatile.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is mandatory.

-

Phosphorus tribromide is also corrosive and reacts violently with water.

-

The product, this compound, is a corrosive solid and can cause severe skin burns and eye damage.[1][13]

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting material and the final product.

Table 1: Physical Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Isobutyric Acid | C₄H₈O₂ | 88.11 | -47 | 155 |

| this compound | C₄H₇BrO₂ | 167.00[1] | 44-47[3][14] | 198-200[3][14] |

Table 2: Synthesis and Purity Data

| Parameter | Value | Reference |

|---|---|---|

| Typical Assay/Purity | >98% | [2] |

| Reported Yields | Yields can be high, often in the range of 70-90%, depending on the specific conditions and purification method. For a related synthesis, yields of 74-81% have been reported.[11][12] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water.[3][14] | |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process, from the initial reaction setup to the final purified product.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Organic Chemistry 2: Hell-Volhard-Zelinsky reaction [ukathletics2011.blogspot.com]

- 6. byjus.com [byjus.com]

- 7. Organic 2: The Hell-Volhard-Zelinsky halogenation reaction [arwill50.blogspot.com]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]

- 11. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chembk.com [chembk.com]

An In-Depth Technical Guide to 2-Bromo-2-methylpropanoic Acid: Properties, Synthesis, and Application in Controlled Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropanoic acid, a versatile building block in organic synthesis and polymer chemistry. This document details its nomenclature, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and its application as an initiator in Atom Transfer Radical Polymerization (ATRP).

Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided in the table below for easy reference.[1]

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Common Names | 2-Bromo-2-methylpropionic acid, α-Bromoisobutyric acid, Isobromobutyric acid |

| CAS Number | 2052-01-9 |

| Molecular Formula | C4H7BrO2 |

| Molecular Weight | 167.00 g/mol |

| InChI | InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) |

| InChIKey | XXSPGBOGLXKMDU-UHFFFAOYSA-N |

| SMILES | CC(C)(Br)C(=O)O |

| EC Number | 218-139-2 |

| PubChem CID | 74924 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a key application, Atom Transfer Radical Polymerization (ATRP), are provided below.

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a standard method for the α-bromination of carboxylic acids.[2][3][4] The following protocol is a representative procedure for the synthesis of this compound from isobutyric acid.

Materials:

-

Isobutyric acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place isobutyric acid and a catalytic amount of red phosphorus.

-

Addition of Bromine: Slowly add bromine to the reaction mixture from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented to a fume hood or neutralized with a trap.

-

Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the red-brown color of bromine.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus tribromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine.

-

Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization to yield pure this compound.

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206) using this compound as Initiator

This compound and its esters are highly effective initiators for ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[5] The following is a general protocol for the ATRP of methyl methacrylate (MMA).[6][7]

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (or its ester derivative, e.g., ethyl 2-bromoisobutyrate)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

-

Anisole or other suitable solvent

-

Methanol

-

Schlenk flask

-

Syringes

-

Magnetic stirrer

-

Thermostated oil bath

-

Nitrogen or Argon source

Procedure:

-

Preparation of the Catalyst Complex: In a Schlenk flask under an inert atmosphere (nitrogen or argon), add CuBr and the ligand (e.g., PMDETA) in the desired stoichiometric ratio. Add the solvent (e.g., anisole) and stir until a homogeneous solution is formed.

-

Addition of Monomer and Initiator: To the catalyst solution, add the purified methyl methacrylate monomer and the this compound initiator via syringe.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen, which can terminate the polymerization.

-

Polymerization: Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C) and stir. The polymerization will commence.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The molecular weight and polydispersity index (PDI) of the polymer can be determined by gel permeation chromatography (GPC).

-

Termination and Purification: Once the desired monomer conversion or molecular weight is achieved, terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst. The polymer can then be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate using this compound as an initiator.

Caption: Experimental workflow for the ATRP of methyl methacrylate.

Signaling Pathways and Biological Activity

Despite extensive searches of chemical and biological databases, there is currently no significant evidence to suggest that this compound plays a direct role in any specific biological signaling pathways. Its primary applications are in the realms of organic synthesis and polymer chemistry, where it serves as a valuable intermediate and initiator.[5][8] While some α-halo acids may exhibit biological activity, often through alkylation of biological macromolecules, specific signaling cascades involving this compound have not been elucidated in the scientific literature. Research in this area is ongoing, and future studies may reveal unforeseen biological roles for this compound.

References

- 1. This compound | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. Polymerizing via ATRP [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

α-Bromoisobutyric acid IUPAC name

An In-depth Technical Guide to 2-Bromo-2-methylpropanoic Acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and polymer synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.

The compound commonly known as α-Bromoisobutyric acid is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

Synonyms:

-

α-Bromoisobutyric acid

-

2-Bromoisobutyric acid

-

2-Bromo-2-methylpropionic acid[2]

CAS Registry Number: 2052-01-9[2]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO₂ | [1][2] |

| Molecular Weight | 167.00 g/mol | [1][3] |

| Appearance | Clear colorless to slightly yellow solid | [2] |

| Melting Point | 44-47 °C | [2][3][4] |

| Boiling Point | 198-200 °C | [2][3][4] |

| Solubility | Soluble in alcohol and ether; Slightly soluble in water. | [2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Stability | Stable. Incompatible with strong oxidizing agents, strong bases. | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and published procedures for similar compounds.

Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of isobutyric acid.

Materials:

-

Isobutyric acid

-

Bromine (Br₂)

-

Water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

5N Hydrochloric acid (HCl)

-

Hexanes

Equipment:

-

Three-necked round-bottom flask

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle with temperature controller

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and condenser, charge isobutyric acid and water.

-

Bromination: While stirring the mixture, slowly add bromine dropwise from the dropping funnel. The reaction is exothermic and may require cooling to maintain control.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture to 75-80°C and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., GC or TLC).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Acidification and Extraction: If the reaction is performed under neutral or alkaline conditions, acidify the aqueous layer with 5N HCl to a pH of 1-2. Re-extract the aqueous layer with dichloromethane.

-

Drying and Evaporation: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid product can be further purified by suspending it in hexanes, followed by filtration to yield the purified this compound.

HPLC Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Newcrom R1 column or equivalent C18 column

Mobile Phase:

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid (for standard analysis) or Formic acid (for MS-compatible applications)

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration. Prepare the sample to be analyzed by dissolving it in the mobile phase.

-

Chromatographic Conditions: Set the flow rate and column temperature. The specific conditions may need to be optimized depending on the exact column and system used.

-

Injection and Detection: Inject the sample and standard solutions into the HPLC system. Monitor the elution of the compound using a UV detector at an appropriate wavelength.

-

Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Quantify the compound by comparing the peak area to that of the standard. This method is scalable for preparative separation to isolate impurities.[5]

Applications in Research and Development

This compound is a versatile intermediate with significant applications in both pharmaceutical and materials science.

Pharmaceutical Synthesis

It serves as a crucial building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[6] Its reactive bromine atom and carboxylic acid group allow for various chemical transformations, such as the introduction of specific functional groups or the formation of carbon-carbon bonds, which are fundamental steps in constructing complex drug molecules.[6]

Polymer Chemistry

This compound is utilized in the field of controlled polymerization, specifically Atom Transfer Radical Polymerization (ATRP). It can be used to synthesize initiators or to functionalize existing polymers. For example, it has been used to create a dextran (B179266) macroinitiator for ATRP by esterifying the hydroxyl groups of the polysaccharide.[3] This allows for the growth of well-defined polymer chains from the polysaccharide backbone, leading to the creation of advanced biomaterials.

Materials Science

In materials science, this compound has been used to stabilize quantum dots, which are then used to coat multifunctional silica (B1680970) colloids.[2] This functionalization is important for developing new materials for applications such as bio-imaging and diagnostics.

Visualizations

The following diagrams illustrate the synthesis workflow and key applications of this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: Role of this compound as a versatile synthetic intermediate.

Caption: Use in ATRP for the synthesis of advanced materials.

References

- 1. This compound | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

- 3. 2-Bromo-2-methylpropionic acid 98 2052-01-9 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Propanoic acid, 2-bromo-2-methyl- | SIELC Technologies [sielc.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-methylpropanoic acid, also known as α-bromoisobutyric acid, is a valuable reagent in organic synthesis, particularly as an initiator in atom transfer radical polymerization (ATRP) and in the preparation of various pharmaceutical and specialty chemicals.[1][2][3][4] Its utility, however, is matched by its hazardous nature, necessitating stringent safety and handling protocols. This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound, detailed procedures for its safe handling and storage, and protocols for emergency situations.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is foundational to its safe handling.

| Property | Value | Reference |

| Synonyms | 2-Bromoisobutyric acid, α-Bromoisobutyric acid | [5][6][7] |

| CAS Number | 2052-01-9 | [5][6][7] |

| Molecular Formula | C4H7BrO2 | [5][7][8] |

| Molecular Weight | 167.00 g/mol | [5][7][8] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 44-47 °C (lit.) | [8] |

| Boiling Point | 198-200 °C (lit.) | [8] |

| Solubility | Soluble in alcohol and ether. Slightly soluble in water. | [8] |

| pKa | 2.91±0.10 (Predicted) | [8] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[9]

| Hazard | Description | Reference |

| Acute Oral Toxicity | Harmful if swallowed. Ingestion can cause severe chemical burns in the oral cavity and gastrointestinal tract. Animal experiments suggest that ingestion of less than 150 grams may be fatal. | [9] |

| Skin Corrosion/Irritation | Causes severe skin burns. Direct contact with the solid or its solutions can lead to pain, burns, and slow-healing scar tissue. | [9] |

| Serious Eye Damage/Irritation | Causes serious eye damage. Direct contact can produce pain, tears, sensitivity to light, and severe burns. | [9] |

| Respiratory Irritation | Vapors or mists can cause respiratory irritation, coughing, choking, and mucous membrane damage. | [9] |

| Chronic Health Effects | Repeated or long-term exposure may lead to cumulative health effects. There is some evidence from animal studies of developmental toxicity. | [9] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial for minimizing the risks associated with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

| PPE | Specification |

| Eye Protection | Chemical safety goggles and a full-face shield. |

| Hand Protection | Elbow-length PVC or other appropriate chemical-resistant gloves. |

| Skin and Body Protection | A chemical-resistant apron and overalls. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a respirator with a type B-P filter or equivalent is required. |

General Handling and Storage Protocol

Objective: To outline the standard procedure for handling and storing this compound to prevent exposure and accidents.

Methodology:

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area, typically a chemical fume hood, should be clean and uncluttered.

-

Personal Protective Equipment (PPE): Don the required PPE as specified in section 3.1.

-

Dispensing:

-

When handling the solid, use dry, clean spatulas and weighing boats.

-

Avoid generating dust. If dust is present, use a localized exhaust ventilation system.

-

For preparing solutions, slowly add the solid to the solvent to avoid splashing. The process may be exothermic.

-

-

Reaction Setup:

-

All reactions involving this compound should be conducted in a chemical fume hood.

-

Ensure all glassware is free of cracks and is securely clamped.

-

-

Storage:

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

Store locked up.

-

-

Waste Disposal:

-

Dispose of waste in a designated, labeled container for corrosive organic waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [10] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. | [10] |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [10] |

Accidental Release Measures

Protocol for a Minor Spill:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use a spill kit with an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Neutralize (if applicable): For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate.

-

Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution.

Protocol for a Major Spill:

-

Evacuate: Evacuate the entire laboratory or affected area.

-

Alert: Notify your institution's emergency response team and provide them with the location and nature of the spill.

-

Isolate: If it is safe to do so, close doors to the affected area to isolate the spill.

-

Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide. Water spray can also be used to cool containers.[9]

-

Specific Hazards: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[9]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[9]

Visualizations

General Laboratory Workflow for Handling Hazardous Chemicals

Caption: A typical workflow for safely handling hazardous chemicals in a laboratory setting.

Decision-Making Process for Chemical Spill Response

Caption: A flowchart outlining the decision-making process for responding to a chemical spill.

Conclusion

This compound is a compound of significant interest in research and development. However, its corrosive and toxic properties demand a high level of respect and caution. By implementing the comprehensive safety and handling protocols outlined in this guide, researchers and scientists can mitigate the risks and work with this valuable chemical in a safe and responsible manner. Continuous training and a vigilant approach to safety are paramount in any laboratory setting, especially when dealing with hazardous materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-methylpropionic acid | C4H7BrO2 | CID 304776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-2-methylpropionic acid 98 2052-01-9 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

Solubility Profile of 2-Bromo-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-2-methylpropanoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, alongside detailed experimental protocols for determining solubility, to empower researchers in their laboratory work.

Core Concepts: Qualitative Solubility Analysis

This compound, also known as α-bromoisobutyric acid, is a corrosive solid that presents a varied solubility profile. Its molecular structure, featuring both a polar carboxylic acid group and a nonpolar alkyl bromide moiety, dictates its interaction with different solvents.

General solubility findings indicate that this compound is sparingly soluble in water. Some sources describe it as "slightly soluble in water"[1][2] and "sparingly soluble in cold water". It has been noted that the compound may not mix well with water and can be decomposed by hot water[3]. Conversely, it demonstrates good solubility in a range of organic solvents. It is reported to be soluble in alcohols, ethers, chloroform, and methanol[1][2][4].

Data Presentation: Qualitative Solubility of this compound

| Solvent Classification | Solvent | Qualitative Solubility | Citations |

| Polar Protic | Water | Slightly Soluble / Sparingly Soluble in cold water. Decomposed by hot water. | [1][2][3] |

| Methanol | Soluble | [4] | |

| Ethanol | Soluble | [1][2] | |

| Polar Aprotic | Chloroform | Soluble | [4] |

| Nonpolar | Diethyl Ether | Soluble | [1][2] |

Experimental Protocols: Determination of Solubility

To ascertain precise quantitative solubility data for this compound in specific solvents of interest, the following established experimental methodologies can be employed.

Method 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the solute dissolved in a known mass of the solvent.

Materials:

-

This compound

-

Selected solvent(s)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Vials or flasks

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, allow the solution to stand undisturbed at the set temperature for any undissolved solid to settle.

-

Carefully withdraw a known mass or volume of the supernatant (the clear saturated solution) using a pre-weighed, temperature-equilibrated syringe and filter it to remove any undissolved solid.

-

Weigh the filtered saturated solution.

-

Evaporate the solvent from the filtered solution in a pre-weighed container using a gentle stream of inert gas or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the container with the dry solute residue.

-

Calculate the solubility as the mass of the solute per mass of the solvent (e.g., g/100 g of solvent).

Method 2: Isothermal Titration Method

This method is suitable for acidic or basic compounds and involves titrating a saturated solution with a standardized base or acid.

Materials:

-

This compound

-

Selected solvent(s)

-

Standardized sodium hydroxide (B78521) (NaOH) solution of known concentration

-

Phenolphthalein (B1677637) or other suitable indicator

-

Burette, pipettes, and flasks

-

Temperature-controlled environment

Procedure:

-

Prepare a saturated solution of this compound in the solvent of interest at a specific temperature, as described in the gravimetric method.

-

Carefully withdraw a known volume of the clear supernatant.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the solution with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color).

-

Record the volume of NaOH solution used.

-

Calculate the molar concentration of this compound in the saturated solution using the stoichiometry of the acid-base reaction (1:1 molar ratio).

-

Convert the molar solubility to other units (e.g., g/L) as required.

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for the gravimetric determination of solubility.

Caption: Gravimetric method workflow for solubility determination.

References

Navigating the Nexus of Purity: A Technical Guide to 2-Bromo-2-methylpropanoic Acid in High-Stakes Research

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This in-depth technical guide explores the critical purity requirements of 2-Bromo-2-methylpropanoic acid, a key building block in advanced polymer synthesis and pharmaceutical development. Ensuring the quality of this compound is not merely a matter of good practice; it is a fundamental prerequisite for reproducible, reliable, and safe research outcomes.

This compound, also known as α-bromoisobutyric acid, is a versatile synthetic intermediate. Its primary applications lie in its role as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers with controlled architectures, and as a crucial fragment in the synthesis of active pharmaceutical ingredients (APIs). The purity of this reagent can significantly influence the kinetics of polymerization, the properties of the resulting polymer, and the impurity profile of a final drug substance.

The Imperative of Purity: Application-Specific Requirements

The acceptable level and nature of impurities in this compound are dictated by its intended application. While a general purity of 98% or higher is often cited, the specific context of its use demands a more nuanced understanding of what constitutes an acceptable impurity profile.

In Atom Transfer Radical Polymerization (ATRP) , the initiator concentration directly influences the molecular weight of the resulting polymer. Impurities can disrupt this delicate balance in several ways:

-

Competing Initiators: Impurities with the ability to initiate polymerization can lead to a broader molecular weight distribution and less control over the polymer architecture.

-

Inhibitors/Retarders: Certain impurities can react with the catalyst or the propagating radicals, slowing down or even quenching the polymerization process.

-

Chain Transfer Agents: The presence of compounds that can facilitate chain transfer will result in polymers with lower molecular weights than theoretically predicted and a broader polydispersity index (PDI).

In Pharmaceutical Synthesis , this compound serves as a starting material for APIs. The purity of this raw material is scrutinized under Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final drug product. Impurities present in the starting material can be carried through the synthetic route and end up in the final API, potentially altering its pharmacological activity or introducing toxic side products. Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances.

A summary of typical purity specifications for this compound is presented below.

| Parameter | Specification | Application Focus |

| Assay (by Titration) | ≥ 97.5% | General Use, Pharmaceutical |

| Purity (by GC/HPLC) | ≥ 98.0% | ATRP, Pharmaceutical |

| Appearance | White to off-white crystalline solid | General Use |

| Melting Point | 44-47 °C | General Use |

| Specific Impurities | To be controlled based on synthesis route and application | ATRP, Pharmaceutical |

Unmasking Impurities: Common Culprits and Their Origins

The most common method for synthesizing this compound is the Hell-Volhard-Zelinsky reaction. This process involves the bromination of isobutyric acid in the presence of a phosphorus catalyst (e.g., PBr₃). Understanding this synthesis route is key to predicting potential impurities.

| Potential Impurity | Origin | Potential Impact |

| Isobutyric Acid | Unreacted starting material | Can act as a nucleophile in subsequent reactions; may affect polymerization initiation. |

| Isobutyryl Bromide | Intermediate in the Hell-Volhard-Zelinsky reaction | Highly reactive; can lead to side reactions. |

| Di-brominated Species | Over-bromination during synthesis | Can act as a di-functional initiator in ATRP, leading to polymer cross-linking. |

| Residual Solvents | From reaction and purification steps | Must be controlled within acceptable limits for pharmaceutical applications. |

| Water | From workup or atmospheric exposure | Can hydrolyze intermediates and affect reaction kinetics. |

Analytical Arsenal: Methodologies for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound purity.

Titration

A straightforward and robust method for determining the overall acidity and, by extension, the assay of the carboxylic acid.

Experimental Protocol: Acid-Base Titration

-

Accurately weigh approximately 1-2 grams of this compound into a flask.

-

Dissolve the sample in a suitable solvent (e.g., 50 mL of ethanol/water mixture).

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) until a persistent color change is observed.

-

Record the volume of titrant used and calculate the assay based on the stoichiometry of the reaction.

Chromatographic Techniques: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying volatile and non-volatile impurities, respectively.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic solvent like acetonitrile.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often used, as the chromophore is weak.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase and filter before injection.

-

Analysis: The peak area of this compound is compared to the total peak area to determine purity. Impurities can be quantified against a reference standard if available.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) For the analysis of volatile impurities, a direct injection may be possible. For less volatile impurities or to improve chromatographic performance, derivatization to a more volatile ester (e.g., methyl ester) is a common strategy.

-

Derivatization (Esterification): React a known amount of the sample with a methylating agent (e.g., diazomethane (B1218177) or methanol (B129727) with an acid catalyst).

-

GC Separation: Inject the derivatized sample onto a suitable capillary column (e.g., a polar stationary phase).

-

MS Detection: Use mass spectrometry to identify the separated components based on their mass spectra.

-

Quantification: Quantify impurities by comparing their peak areas to that of the main component or an internal standard.

Spectroscopic Methods: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is an invaluable tool for both structural confirmation and purity determination without the need for a specific reference standard for each impurity.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

-

Accurately weigh a precise amount of the this compound sample and a certified internal standard with a known purity into an NMR tube.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum under quantitative conditions (i.e., with a sufficiently long relaxation delay).

-

Integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

The purity of the analyte can be calculated by comparing the integral of the analyte's signal to the integral of the internal standard's signal, taking into account the number of protons giving rise to each signal and their respective molecular weights.

Visualizing Workflows and Logical Relationships

To further clarify the processes involved in ensuring the purity of this compound, the following diagrams illustrate the key workflows and logical relationships.

A Comprehensive Technical Guide to 2-Bromo-2-methylpropanoic Acid for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2-Bromo-2-methylpropanoic acid, a versatile reagent in organic synthesis and polymer chemistry. This document outlines commercial availability, typical specifications, and detailed experimental protocols for its application, particularly in the synthesis of Atom Transfer Radical Polymerization (ATRP) initiators, which are crucial in the development of advanced materials and drug delivery systems.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers. The quality and purity of the reagent are critical for successful and reproducible experimental outcomes. Below is a comparative table of specifications from prominent commercial suppliers. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

| Supplier | Purity/Assay | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Sigma-Aldrich | ≥98% | White to off-white crystalline powder | 44-47 | 198-200 |

| Thermo Scientific | ≥98% | White to light yellow crystalline powder | 41-46 | 198-200 |

| TCI America | >98.0% (GC) | White to almost white crystal to powder | 45-48 | 198 |

| Oakwood Chemical | 98% | White crystalline powder | 45-48 | 198-200 |

| Simson Pharma | Custom Synthesis | - | - | - |

Core Applications in Research and Development

This compound is a key building block in several areas of chemical research:

-